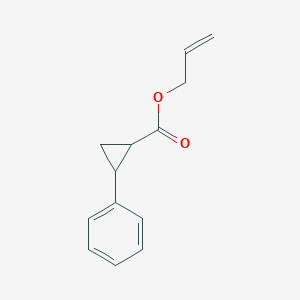
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a phenyl group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves the reaction of 2-phenylcycloprop-2-en-1-one with phenylmagnesium bromide, followed by hydrolysis with perchloric acid . This reaction proceeds through the formation of a Grignard reagent, which then reacts with the cyclopropane ketone to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcycloprop-2-en-1-one: A precursor in the synthesis of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate.
Phenylmagnesium bromide: A Grignard reagent used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, phenyl group, and carboxylate ester group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
94727-95-4 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
prop-2-enyl 2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-2-8-15-13(14)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
Clé InChI |
KRYISMMWYYYRPR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
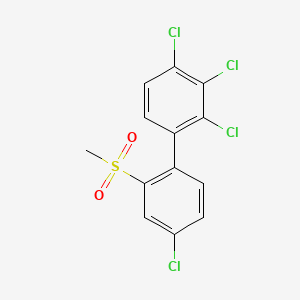

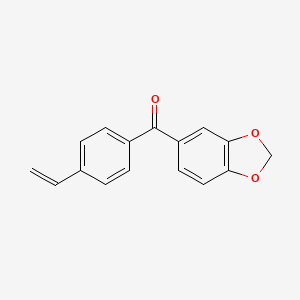

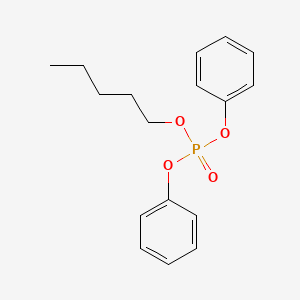

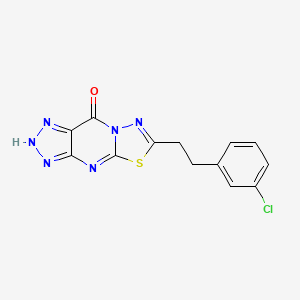
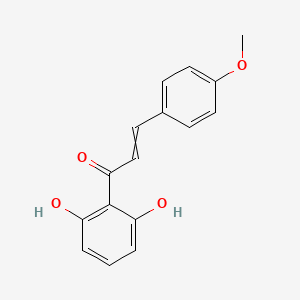
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)

